Cas no 22038-70-6 (Piperazine,2,3-dimethoxy-1,4-dimethyl-, trans- (8CI))

Piperazine,2,3-dimethoxy-1,4-dimethyl-, trans- (8CI) structure
22038-70-6 structure
Product Name:Piperazine,2,3-dimethoxy-1,4-dimethyl-, trans- (8CI)
CAS No:22038-70-6
MF:C8H18N2O2
MW:174.240722179413
CID:250398
PubChem ID:45099608
Update Time:2025-04-19

Piperazine,2,3-dimethoxy-1,4-dimethyl-, trans- (8CI) Chemical and Physical Properties

Names and Identifiers

    • Piperazine,2,3-dimethoxy-1,4-dimethyl-, trans- (8CI)
    • 2,2'-PIPERAZINE-2,6-DIYLDIETHANOL
    • (2S,3S)-2,3-DIMETHOXY-1,4-DIMETHYLPIPERAZINE
    • 22038-70-6
    • Piperazine,2,3-dimethoxy-1,4-dimethyl-,trans-(8ci)
    • Inchi: 1S/C8H18N2O2/c1-9-5-6-10(2)8(12-4)7(9)11-3/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1
    • InChI Key: KYDSXOKATMDYFU-HTQZYQBOSA-N
    • SMILES: O(C)[C@@H]1[C@H](N(C)CCN1C)OC

Computed Properties

  • Exact Mass: 174.136827821g/mol
  • Monoisotopic Mass: 174.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 24.9Ų
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